
7-Hydroxy Coumarin-d5 Beta-D-Glucuronide Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy Coumarin-d5 Beta-D-Glucuronide Sodium Salt is a deuterium-labeled derivative of 7-Hydroxy Coumarin Beta-D-Glucuronide Sodium Salt. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecule allows for its use as a tracer in various pharmacokinetic and metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy Coumarin-d5 Beta-D-Glucuronide Sodium Salt involves the deuteration of 7-Hydroxy Coumarin Beta-D-Glucuronide Sodium Salt. Deuteration is achieved by replacing hydrogen atoms with deuterium atoms in the molecule. This process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reactors to handle the deuterated reagents and ensure the purity and consistency of the final product. Quality control measures are implemented to verify the deuterium content and overall quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
7-Hydroxy Coumarin-d5 Beta-D-Glucuronide Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
7-Hydroxy Coumarin-d5 Beta-D-Glucuronide Sodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the metabolic pathways of coumarin derivatives.
Biology: Employed in research on enzyme kinetics and metabolic processes.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes .
Mécanisme D'action
The mechanism of action of 7-Hydroxy Coumarin-d5 Beta-D-Glucuronide Sodium Salt involves its role as a tracer in metabolic studies. The deuterium atoms in the compound allow for precise tracking of its metabolic fate using techniques like mass spectrometry. This enables researchers to study the molecular targets and pathways involved in the metabolism of coumarin derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxy Coumarin Beta-D-Glucuronide Sodium Salt: The non-deuterated version of the compound.
Umbelliferone Glucuronide Sodium Salt: Another glucuronide derivative of coumarin.
7-Ethoxycoumarin Glucuronide Sodium Salt: A related compound used in similar metabolic studies .
Uniqueness
The uniqueness of 7-Hydroxy Coumarin-d5 Beta-D-Glucuronide Sodium Salt lies in its deuterium labeling, which provides enhanced stability and allows for more accurate tracing in metabolic studies. This makes it a valuable tool in pharmacokinetic research and drug development .
Propriétés
Formule moléculaire |
C15H13NaO9 |
|---|---|
Poids moléculaire |
365.28 g/mol |
Nom IUPAC |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5,6,8-pentadeuterio-2-oxochromen-7-yl)oxyoxane-2-carboxylate |
InChI |
InChI=1S/C15H14O9.Na/c16-9-4-2-6-1-3-7(5-8(6)23-9)22-15-12(19)10(17)11(18)13(24-15)14(20)21;/h1-5,10-13,15,17-19H,(H,20,21);/q;+1/p-1/t10-,11-,12+,13-,15+;/m0./s1/i1D,2D,3D,4D,5D; |
Clé InChI |
SKHLGBDGEPDEME-VBYKCEJLSA-M |
SMILES isomérique |
[2H]C1=C(C(=C(C2=C1C(=C(C(=O)O2)[2H])[2H])[2H])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)[2H].[Na+] |
SMILES canonique |
C1=CC(=CC2=C1C=CC(=O)O2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


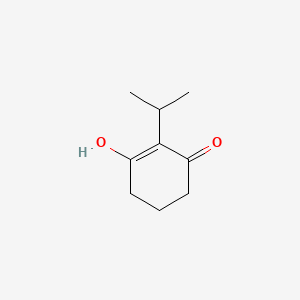
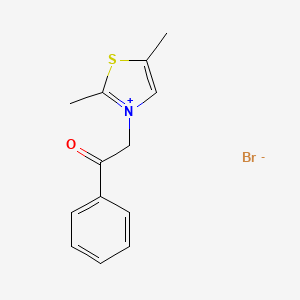

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 2,3,4,5,6-pentadeuteriobenzoate](/img/structure/B13838024.png)



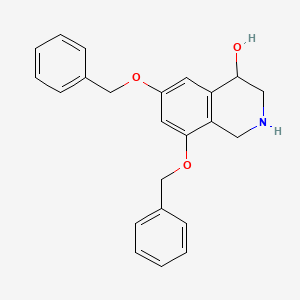
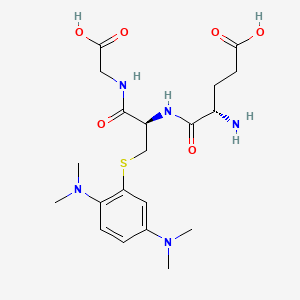
![(2R,5S)-5-[benzyl(carboxy)amino]-2-[(4-fluorophenyl)methyl]-6-methyl-4-oxoheptanoic acid](/img/structure/B13838083.png)
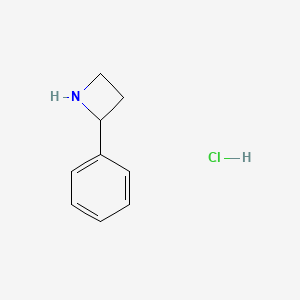

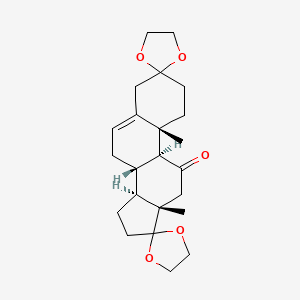
![5-Benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-5-ium;chloride](/img/structure/B13838118.png)
